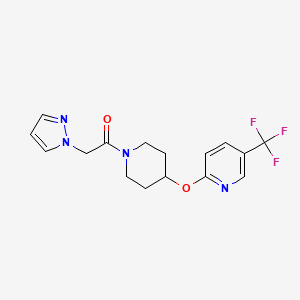![molecular formula C9H17NO B2973153 3-(3-Methoxypropyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287285-53-2](/img/structure/B2973153.png)
3-(3-Methoxypropyl)bicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxypropyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This compound is of interest in various fields, including medicinal chemistry, due to its potential to improve solubility, potency, and metabolic stability of drug candidates .
Preparation Methods
The synthesis of 3-(3-Methoxypropyl)bicyclo[1.1.1]pentan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another method involves radical or nucleophilic addition across the central bond of [1.1.1]propellane . Industrial production methods often rely on scalable processes such as flow photochemical addition of propellane to diacetyl, followed by haloform reaction to obtain the desired bicyclo[1.1.1]pentane derivatives .
Chemical Reactions Analysis
3-(3-Methoxypropyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the bicyclo[1.1.1]pentane core or the methoxypropyl side chain .
Scientific Research Applications
3-(3-Methoxypropyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications. In medicinal chemistry, it is used as a bioisostere to improve the physicochemical properties of drug candidates . Its unique structure can enhance solubility, reduce non-specific binding, and increase metabolic stability, making it a valuable scaffold for drug design . Additionally, this compound is used in materials science as a molecular rod, molecular rotor, and supramolecular linker unit . It also finds applications in the development of liquid crystals, FRET sensors, and metal-organic frameworks .
Mechanism of Action
The mechanism of action of 3-(3-Methoxypropyl)bicyclo[1.1.1]pentan-1-amine is primarily related to its ability to act as a bioisostere. By replacing certain functional groups in drug molecules, it can modulate the interaction of the drug with its molecular targets. This modulation can lead to improved binding affinity, selectivity, and overall efficacy of the drug. The specific molecular targets and pathways involved depend on the particular drug candidate and its therapeutic application .
Comparison with Similar Compounds
3-(3-Methoxypropyl)bicyclo[1.1.1]pentan-1-amine can be compared with other bicyclo[1.1.1]pentane derivatives and similar bioisosteres such as cubanes and higher bicycloalkanes . These compounds share the ability to add three-dimensional character and saturation to drug molecules, but they differ in their specific structural features and physicochemical properties. For example, cubanes have a more rigid and symmetrical structure compared to bicyclo[1.1.1]pentanes, which can influence their behavior in biological systems . The choice of bioisostere depends on the desired properties and the specific requirements of the drug design project .
Properties
IUPAC Name |
3-(3-methoxypropyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-11-4-2-3-8-5-9(10,6-8)7-8/h2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKYGRWJBLWJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC12CC(C1)(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
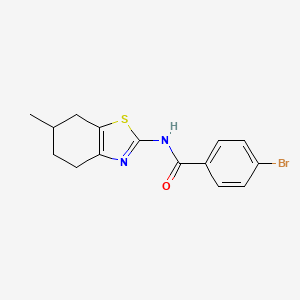
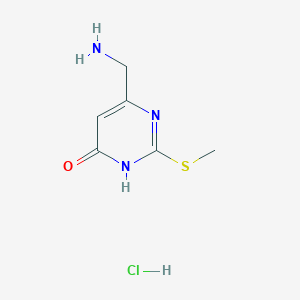
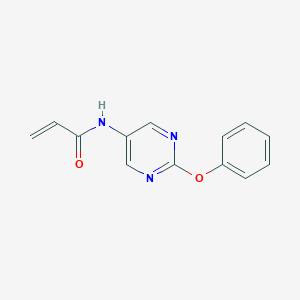

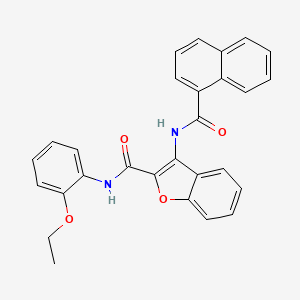
![(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2973079.png)
![Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-2-carboxylate](/img/structure/B2973080.png)
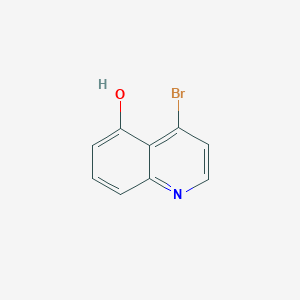
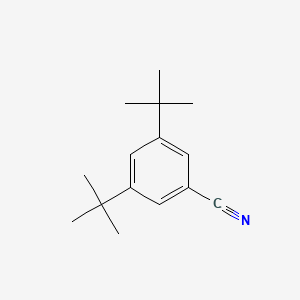
![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)
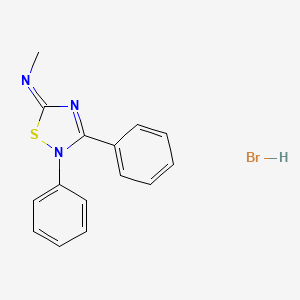
![2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine](/img/structure/B2973089.png)
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)
